
mPEG-N,N-Ditetradecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALC-0159 is a polyethylene glycol (PEG) lipid conjugate, specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is primarily used as an excipient in lipid nanoparticles (LNPs) for mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine .
Métodos De Preparación
The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with N,N-dimyristylamide of 2-hydroxyacetic acid. The preparation of lipid nanoparticles (LNPs) containing ALC-0159 typically involves dissolving lipids in ethanol and preparing stock solutions. The lipid mixture is then prepared by combining specific amounts of ALC-0315, cholesterol, DSPC, and ALC-0159 . Industrial production methods often utilize microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .
Análisis De Reacciones Químicas
ALC-0159, being a PEGylated lipid, primarily undergoes reactions typical of PEGylated compounds. These include:
Oxidation: PEG chains can undergo oxidation, leading to the formation of aldehydes and carboxylic acids.
Substitution: The hydroxyl groups in PEG can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like acid chlorides. .
Aplicaciones Científicas De Investigación
ALC-0159 is extensively used in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines. Its primary role is to form a protective hydrophilic layer that stabilizes the LNPs, enhancing their storage stability and reducing nonspecific binding to proteins . This makes it crucial in the development of vaccines, particularly mRNA vaccines like the Pfizer-BioNTech COVID-19 vaccine . Additionally, ALC-0159 is used in drug delivery systems to improve the circulation time of LNPs, thereby enhancing the efficacy of the delivered therapeutic agents .
Mecanismo De Acción
The primary function of ALC-0159 in lipid nanoparticles is to form a protective hydrophilic layer that sterically stabilizes the nanoparticles. This stabilization contributes to the storage stability of the LNPs and reduces nonspecific binding to proteins . The PEGylated lipid also helps in extending the circulation time of the nanoparticles in the bloodstream, thereby improving the delivery efficiency of the encapsulated mRNA .
Comparación Con Compuestos Similares
ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as:
DSPC (Distearoylphosphatidylcholine): A neutral phospholipid used in LNP formulations to control particle size and stability.
Cholesterol: Used in LNP formulations to enhance membrane fluidity and stability. ALC-0159 is unique in its specific PEGylation, which provides a balance between stability and circulation time, making it a critical component in the formulation of effective mRNA vaccines.
Propiedades
Fórmula molecular |
C33H67NO3 |
|---|---|
Peso molecular |
525.9 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide |
InChI |
InChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3 |
Clave InChI |
BPWFJNQUTKVHIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


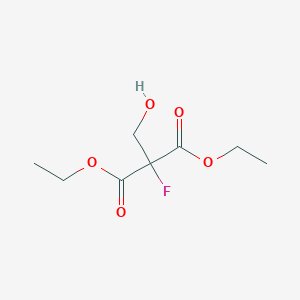

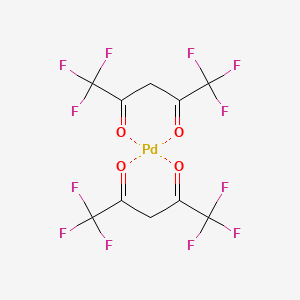
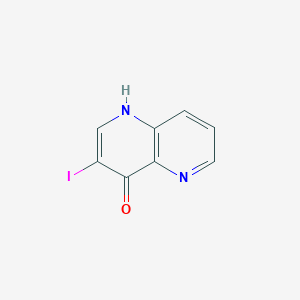
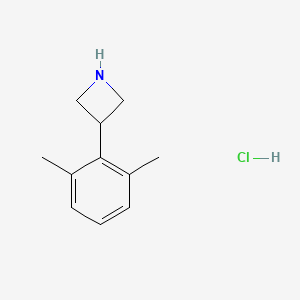
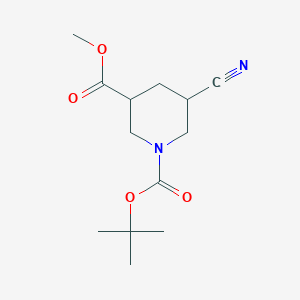
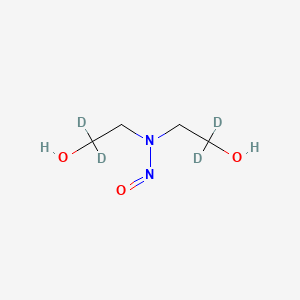


![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

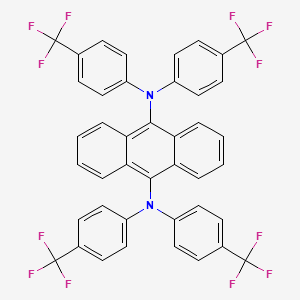
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
